molecular formula C9H13N3O2S B13999563 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione CAS No. 91674-20-3

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione

Cat. No.: B13999563
CAS No.: 91674-20-3
M. Wt: 227.29 g/mol
InChI Key: RKDNTUCPZMXXNZ-UHFFFAOYSA-N
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Description

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by the presence of a cyclohexylsulfanyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with cyclohexylthiol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Cyanuric chloride and cyclohexylthiol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: Cyanuric chloride is dissolved in an appropriate solvent (e.g., dichloromethane), and cyclohexylthiol is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triazine ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The cyclohexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its inhibitory activity against certain enzymes.

    1,2,4-triazine-3,5(2H,4H)-dione: A parent compound with various derivatives having different biological activities.

    6-thioxo-1,2,4-triazine-3,5(2H,4H)-dione: Exhibits similar chemical properties but with a thioxo group instead of a sulfanyl group.

Uniqueness

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to other similar compounds.

Properties

CAS No.

91674-20-3

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H13N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,12,13,14)

InChI Key

RKDNTUCPZMXXNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NNC(=O)NC2=O

Origin of Product

United States

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